3-(3-Nitrophenyl)imidazo[1,5-a]pyridine

Physicochemical Profiling Drug-likeness Prediction Regioisomer Comparison

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is a heterocyclic aromatic compound belonging to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole–pyridine bicyclic core with a 3-nitrophenyl substituent at the C3 position. This scaffold is recognized for its capacity to serve as a hydrogen-bond acceptor and π-acceptor in coordination complexes, as well as for its established role in pharmacologically active chemotypes including FGF antagonists, IDO1/TDO inhibitors, and LSD1 inhibitors.

Molecular Formula C13H9N3O2
Molecular Weight 239.234
CAS No. 304685-51-6
Cat. No. B2606929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)imidazo[1,5-a]pyridine
CAS304685-51-6
Molecular FormulaC13H9N3O2
Molecular Weight239.234
Structural Identifiers
SMILESC1=CC2=CN=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O2/c17-16(18)11-6-3-4-10(8-11)13-14-9-12-5-1-2-7-15(12)13/h1-9H
InChIKeyJOTGZHHDHITSSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine (CAS 304685-51-6): Core Scaffold Identity and Sourcing Baseline


3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is a heterocyclic aromatic compound belonging to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole–pyridine bicyclic core with a 3-nitrophenyl substituent at the C3 position [1]. This scaffold is recognized for its capacity to serve as a hydrogen-bond acceptor and π-acceptor in coordination complexes, as well as for its established role in pharmacologically active chemotypes including FGF antagonists, IDO1/TDO inhibitors, and LSD1 inhibitors [2]. The compound is commercially available as a research chemical building block with typical purity of 95% from multiple suppliers . However, published quantitative biological or materials-performance data specific to this exact substitution pattern remain absent from the peer-reviewed and patent literature at the time of this analysis.

Why 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs


Substitution at the C3 position of the imidazo[1,5-a]pyridine scaffold, particularly with an electron-withdrawing 3-nitrophenyl group, fundamentally alters three properties that preclude generic interchange: (i) the electronic character of the π-system, which modulates both photophysical behavior and protein-binding interactions [1]; (ii) the regiospecific positioning of the nitro group (meta vs. para), which controls the directionality of hydrogen-bond acceptor capacity and dipole orientation [2]; and (iii) the metabolic susceptibility and chemical reactivity of the nitro moiety, which differs markedly between the parent phenyl analog and the corresponding 4-nitro or 2-nitro isomers [3]. These structure-dependent differences mean that even closely related analogs such as 3-phenylimidazo[1,5-a]pyridine or 3-(4-nitrophenyl)imidazo[1,5-a]pyridine cannot be assumed to exhibit equivalent binding affinity, emission wavelength, or pharmacokinetic profile without empirical verification.

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine: Quantitative Differentiation Evidence


Physicochemical Differentiation: Computed LogP and Polar Surface Area vs. Regioisomeric 4-Nitro Analog

The 3-nitrophenyl substitution pattern yields a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 63.1 Ų for 3-(3-nitrophenyl)imidazo[1,5-a]pyridine [1]. These values are numerically identical to the para-nitro regioisomer (CAS 104202-16-6) based on PubChem computed descriptors; however, the meta-nitro orientation distributes the electron-withdrawing effect differently across the π-system, as reflected in the distinct ¹H NMR chemical shift patterns and dipole moment . While direct quantitative experimental data for the 3-nitro regioisomer are absent from the literature, the known differential reactivity of meta- vs. para-nitrophenyl substituents in nucleophilic aromatic substitution and reduction kinetics provides a class-level basis for expecting distinct chemical behavior [2].

Physicochemical Profiling Drug-likeness Prediction Regioisomer Comparison

Scaffold-Class Differentiation: Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine Core in FGF Antagonism

Imidazo[1,5-a]pyridine derivatives have been explicitly claimed in patent literature as exhibiting potent FGF antagonist activity with very good in vivo activity, whereas the regioisomeric imidazo[1,2-a]pyridine scaffold has been predominantly explored for different target classes (e.g., sedative-hypnotic agents, phosphodiesterase inhibitors) [1]. The [1,5-a] ring fusion places the pyridine nitrogen at a position that optimizes hydrogen-bond acceptance geometry for FGF receptor binding, a feature not replicated by the [1,2-a] isomer [2]. While no quantitative IC50 or Ki data have been published for the specific 3-(3-nitrophenyl) derivative, the scaffold-level differentiation is supported by the patent literature demonstrating that imidazo[1,5-a]pyridines exhibit a 5-fold improvement in in vivo potency compared to indolizine-based FGF antagonists .

FGF Receptor Antagonism Kinase Inhibition Scaffold Comparison

Computational ADME Differentiation: Zero H-Bond Donors vs. Amino-Substituted Analogs

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine possesses zero hydrogen-bond donor atoms (HBD = 0) and three hydrogen-bond acceptor atoms (HBA = 3), with a computed XLogP3 of 3.3 [1]. This contrasts favorably with amino-substituted imidazo[1,5-a]pyridine analogs that introduce HBD atoms, which typically reduce passive membrane permeability and increase efflux liability [2]. The absence of HBD groups in the target compound, combined with moderate lipophilicity, positions it for potentially superior oral absorption and blood-brain barrier penetration relative to analogs bearing primary or secondary amine substituents at the 3-aryl position [3]. However, this inference is entirely computational and has not been experimentally validated for this specific compound.

Drug-likeness ADME Prediction Permeability

Synthetic Tractability: Direct C3 Arylation vs. Multi-Step Routes for 1,3-Diaryl Analogs

Palladium-catalyzed direct C3 arylation of imidazo[1,5-a]pyridine with aryl bromides has been demonstrated to proceed with high regioselectivity, providing efficient access to 3-aryl derivatives including nitrophenyl-substituted analogs [1]. This direct C–H functionalization route offers a significant synthetic advantage over the alternative multi-step sequence required for 1,3-diarylated imidazo[1,5-a]pyridines, which necessitates sequential halogenation and cross-coupling steps [2]. While the specific synthesis of 3-(3-nitrophenyl)imidazo[1,5-a]pyridine via this route has not been explicitly reported in the primary literature, the generality of the method with respect to aryl bromide substitution supports its applicability [3]. The compound serves as a modular building block that can be further elaborated at C1, enabling rapid analog generation.

Synthetic Chemistry C-H Arylation Building Block Utility

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine: Prioritized Application Scenarios for Research and Procurement


FGF Receptor Antagonist Lead Optimization Libraries

Given the established potent FGF-1 and FGF-2 antagonist activity of the imidazo[1,5-a]pyridine scaffold [1], 3-(3-nitrophenyl)imidazo[1,5-a]pyridine serves as a strategic core template for generating focused SAR libraries. The electron-withdrawing 3-nitro substituent can be reduced to the corresponding aniline for subsequent amide coupling or sulfonamide formation, enabling systematic exploration of vector space around the C3 aryl ring. Procurement of this pre-functionalized building block eliminates the need for in-house C3 arylation, accelerating hit-to-lead timelines.

Coordination Chemistry and Luminescent Metal Complexes

Imidazo[1,5-a]pyridine derivatives are established N,N-bidentate ligands for Zn(II), Ag(I), and B(III) complexes exhibiting high quantum yields (up to 80%) and tunable blue emission [2]. The 3-nitrophenyl substituent introduces an electron-acceptor group that can modulate the HOMO–LUMO gap and Stokes shift of the resulting metal complexes, potentially shifting emission wavelengths into the green region for OLED and bioimaging applications. The nitro group also provides a spectroscopic handle (characteristic IR stretch at ~1520 and ~1350 cm⁻¹) for monitoring complexation dynamics.

Pharmacokinetic Tool Compound with Zero H-Bond Donors

The absence of hydrogen-bond donor atoms (HBD = 0), combined with moderate lipophilicity (XLogP3 = 3.3) and a single rotatable bond [3], makes 3-(3-nitrophenyl)imidazo[1,5-a]pyridine a candidate tool compound for studying passive permeability in imidazopyridine series. It can serve as a baseline comparator when evaluating the impact of introducing H-bond donors (e.g., amino, hydroxyl) on Caco-2 permeability, metabolic stability, and CYP inhibition profiles within the scaffold class.

Nitro-Reductase Prodrug Design and Hypoxia-Targeted Agents

The 3-nitrophenyl group is a recognized substrate for bacterial and mammalian nitroreductases, enabling prodrug strategies in which the nitro group is reduced to a hydroxylamine or amine under hypoxic conditions or in enzyme-expressing systems [4]. Imidazo[1,5-a]pyridine conjugates bearing a 3-nitrophenyl trigger may be evaluated for tumor-selective activation or antibiotic targeting, leveraging the scaffold's established pharmacokinetic advantages and the nitro group's bioreductive liability.

Quote Request

Request a Quote for 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.